molecular formula C13H17NO3 B2978929 (2S)-3-methyl-2-(2-phenylacetamido)butanoic acid CAS No. 725-67-7

(2S)-3-methyl-2-(2-phenylacetamido)butanoic acid

Cat. No. B2978929
CAS RN: 725-67-7
M. Wt: 235.283
InChI Key: FJGOZOLLBLTSIJ-LBPRGKRZSA-N
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Description

  • IUPAC Name : (2S)-5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoic acid

Synthesis Analysis

The synthesis of phenylacetylglutamine involves the condensation of phenylacetic acid (a benzene ring with an acetic acid group) with L-glutamine (an amino acid). The reaction proceeds through an amide bond formation, resulting in the formation of the compound .


Molecular Structure Analysis

The molecular structure of phenylacetylglutamine consists of a glutamine backbone with an additional phenylacetyl group attached to the amino group. The compound exhibits chirality due to the presence of the stereocenter at the second carbon (2S configuration) .


Physical And Chemical Properties Analysis

  • Toxicity : While toxicity data are limited, it is generally considered safe .

Future Directions

: INTEDE - Details of the Drug Metabolite (DM) : Secretory expression and characterization of a novel amidase from Kluyvera cryocrescens ZJB-17005

properties

IUPAC Name

(2S)-3-methyl-2-[(2-phenylacetyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)12(13(16)17)14-11(15)8-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,14,15)(H,16,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGOZOLLBLTSIJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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